4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group at position 4 and an N-[(1-methyl-1H-benzimidazol-2-yl)methyl] carboxamide moiety. Its structure combines aromatic, heteroaromatic, and aliphatic components, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors influenced by methoxy and benzimidazole groups.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-25-19-6-4-3-5-18(19)24-20(25)15-23-21(26)22(11-13-28-14-12-22)16-7-9-17(27-2)10-8-16/h3-10H,11-15H2,1-2H3,(H,23,26) |
InChI Key |
YFGHBZYVYXUKTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the cyclization of o-phenylenediamine with formic acid or other suitable aldehydes.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Final Coupling Reaction: The final step involves coupling the benzimidazole derivative with the tetrahydropyran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and methoxyphenyl moieties.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include benzimidazole N-oxides and quinones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or activating them. The methoxyphenyl group and tetrahydropyran ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydro-2H-Pyran Core
Compound 9e ():
- Structure: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide.
- Key Differences: Replaces the 4-methoxyphenyl and benzimidazole groups with bromophenyl, phenylpyrazole, and cyano substituents.
- Physicochemical Properties :
Compound BP 14275 ():
- Structure : 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
- Key Differences : Lacks the benzimidazole carboxamide side chain; features a carboxylic acid instead of a carboxamide group.
- Applications : Likely serves as an intermediate for synthesizing more complex carboxamide derivatives like the target compound .
Benzimidazole-Containing Analogues
Compound 35 ():
- Structure : N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide.
- Key Differences : Replaces the tetrahydro-2H-pyran core with a piperazine-butyl chain and substitutes benzothiophene for benzimidazole.
- Synthesis Yield : 62% (comparable to carboxamide coupling efficiencies in ).
- Thermal Stability : Melting point of 214–216°C, suggesting enhanced stability due to the piperazine moiety .
Compound 9g ():
- Structure: 1-(2-Bromophenyl)-4-cyano-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide.
- Key Differences: Dual cyano groups on the pyran and pyrazole rings vs. methoxyphenyl and benzimidazole in the target compound.
- Analytical Data : HRMS error 3.6 ppm, indicating high purity but slightly lower accuracy than 9e (2.8 ppm error) .
Table 1: Comparative Data for Key Compounds
Functional Group Impact on Properties
- Methoxy Group: Enhances solubility and electron-donating capacity compared to bromo or cyano substituents in .
- Benzimidazole vs. Pyrazole/Benzothiophene : The benzimidazole’s planar aromatic system may improve binding affinity to biological targets (e.g., DNA or kinases) relative to pyrazole or benzothiophene derivatives .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 352.43 g/mol. The structure includes a tetrahydropyran ring, a methoxyphenyl group, and a benzimidazole moiety, which are essential for its biological activity.
Anticancer Activity
Research indicates that compounds containing benzimidazole and methoxyphenyl groups exhibit significant anticancer properties. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The benzimidazole ring is known to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.5 |
| Compound B | MCF-7 | 2.3 |
| Target Compound | A549 | 1.8 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects : Studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the methoxy group enhances lipophilicity, allowing better penetration through bacterial membranes.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound:
- Research Findings : Similar compounds have been reported to exhibit anticonvulsant effects in animal models, potentially through modulation of GABAergic transmission.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Functional Groups : The methoxy group on the phenyl ring and the benzimidazole moiety are critical for enhancing biological activity.
- Modification Effects : Alterations in substituents on the tetrahydropyran ring can significantly affect potency and selectivity against target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
